

Spectroscopic Profile of Vinyl Decanoate: A Technical Guide

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Compound of Interest		
Compound Name:	Vinyl decanoate	
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This technical guide provides an in-depth overview of the spectroscopic data for **vinyl decanoate**, a versatile monomer used in the synthesis of polymers and copolymers with applications in adhesives, coatings, and as plasticizers. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of **vinyl decanoate**, presenting the data in a clear, tabular format. Furthermore, it outlines the experimental protocols for acquiring such spectra and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for **vinyl decanoate**.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Chemical Shift Assignments for Vinyl Decanoate



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.27	dd	1H	-O-CH=CH ₂
4.88	dd	1H	-O-CH=CH2 (trans)
4.57	dd	1H	-O-CH=CH2 (cis)
2.34	t	2H	-CH ₂ -C(O)O-
1.65	р	2H	-CH2-CH2-C(O)O-
1.27	m	12H	-(CH ₂) ₆ -
0.88	t	3H	-СН3

Solvent: CDCl₃. Instrument: Bruker AC-300[1]. Peak assignments are based on typical chemical shifts for similar functional groups[2][3].

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Chemical Shift Assignments for Vinyl Decanoate



Chemical Shift (δ) ppm	Assignment
173.2	C=O
141.1	-O-CH=CH ₂
97.4	-O-CH=CH ₂
34.3	-CH ₂ -C(O)O-
31.8	-CH ₂ -
29.4	-CH ₂ -
29.2	-CH ₂ -
29.1	-CH₂-
25.0	-CH₂-
22.6	-CH₂-
14.1	-CH₃

Solvent: CDCl₃[4]. Peak assignments are based on typical chemical shifts for esters and vinyl groups[5].

Infrared (IR) Spectroscopy Data

Table 3: Characteristic Infrared Absorption Bands for Vinyl Decanoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925	Strong	C-H stretch (alkane)
2855	Strong	C-H stretch (alkane)
1750	Strong	C=O stretch (ester)
1645	Medium	C=C stretch (vinyl)
1140	Strong	C-O stretch (ester)
945, 875	Strong	=C-H bend (vinyl out-of-plane)



Data obtained from gas-phase IR spectrum and typical values for esters and alkenes.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- For ¹H NMR, accurately weigh 5-25 mg of vinyl decanoate into a clean, dry vial. For ¹³C
 NMR, a higher concentration of 20-50 mg is recommended.
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.
- Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.
- Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean
 5 mm NMR tube to remove any particulate matter.
- Ensure the liquid level in the NMR tube is between 4-5 cm.
- Cap the NMR tube securely to prevent solvent evaporation.

2.1.2. Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Tune the probe to the appropriate nucleus (¹H or ¹³C).
- For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.



- For ¹³C NMR, a larger number of scans and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform to obtain the frequency-domain spectrum.
- Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a common technique for liquid samples.

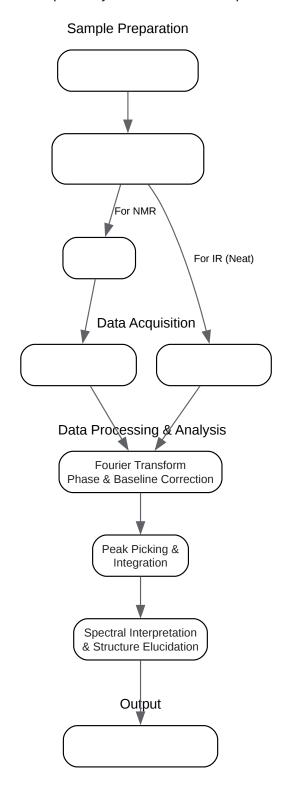
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and environment.
- Place a small drop of vinyl decanoate directly onto the center of the ATR crystal, ensuring it covers the crystal surface.
- If using a pressure clamp, apply gentle pressure to ensure good contact between the liquid sample and the crystal.
- Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
- After the measurement is complete, clean the ATR crystal thoroughly with a solventmoistened wipe.

Visualizations

The following diagrams illustrate the chemical structure of **vinyl decanoate** and a typical workflow for spectroscopic analysis.



Spectroscopic Analysis Workflow for a Liquid Sample





Chemical Structure of Vinyl Decanoate

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

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